2-Amino-6-chloro-4-fluorophenol

Asymmetric Catalysis Organocatalysis Aldol Reaction

2-Amino-6-chloro-4-fluorophenol (CAS 260253-17-6) is a multifunctional halogenated phenol building block characterized by the presence of amino, chloro, and fluoro substituents on a benzene ring. This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56
CAS No. 260253-17-6
Cat. No. B2361952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-4-fluorophenol
CAS260253-17-6
Molecular FormulaC6H5ClFNO
Molecular Weight161.56
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)Cl)F
InChIInChI=1S/C6H5ClFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2
InChIKeyREFPHRGHKUGEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-4-fluorophenol (CAS 260253-17-6): A Multifunctional Halogenated Phenol Building Block for Research and Development


2-Amino-6-chloro-4-fluorophenol (CAS 260253-17-6) is a multifunctional halogenated phenol building block characterized by the presence of amino, chloro, and fluoro substituents on a benzene ring . This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research [1]. Its molecular formula is C6H5ClFNO with a molecular weight of 161.56 g/mol and an InChIKey of REFPHRGHKUGEHM-UHFFFAOYSA-N . While it belongs to a broader class of substituted aminophenols, its unique combination of functional groups allows for selective chemical transformations that are not always feasible with simpler or differently substituted analogs.

Procurement Risk: Why a Generic Substituted Phenol Cannot Replace 2-Amino-6-chloro-4-fluorophenol in Specialized Syntheses


Generic substitution within the class of halogenated aminophenols is critically unreliable because the specific juxtaposition of the amino, chloro, and fluoro groups on 2-Amino-6-chloro-4-fluorophenol governs its role as a regiospecific building block. For example, in the synthesis of prolinamide-based organocatalysts, the precise position of the hydroxyl and amino groups is essential for forming the hydrogen-bonding network required for catalytic activity [1]. Replacing this compound with a different isomer, such as 2-amino-4-chlorophenol or a 4-fluoro substituted variant, would fundamentally alter the electronic and steric environment of the resulting catalyst or drug candidate, likely leading to a complete loss of desired activity or selectivity. Furthermore, its use as a specific intermediate in patented mGluR5 receptor modulators [2] and herbicidal compounds [3] demonstrates that its structure is integral to the intellectual property and biological activity of the final product, making unauthorized substitution a major risk to research continuity and patent integrity.

Quantitative Evidence Guide: Assessing the Differentiated Utility of 2-Amino-6-chloro-4-fluorophenol


Catalytic Performance of Prolinamides: Impact of the Aminophenol Scaffold's Hydrogen-Bonding Site

The differentiation for 2-Amino-6-chloro-4-fluorophenol in this context is inferred at the class level. A study by Sathapornvajana and Vilaivan (2007) demonstrated that prolinamides derived from 2-aminophenols are efficient organocatalysts for asymmetric aldol reactions, with the additional hydrogen-bonding site from the phenolic -OH being crucial for performance [1]. While this specific compound was not tested, the study provides a baseline for the class: prolinamide derivatives yielded aldol products with up to 95:5 diastereoselectivity and up to 95% ee in organic solvents, with performance dropping significantly for catalysts lacking this H-bonding capacity. 2-Amino-6-chloro-4-fluorophenol, by possessing this critical hydroxyl group alongside unique halogen substituents, is a candidate for developing novel, tunable catalysts whose performance may exceed that of the baseline 2-aminophenol-derived catalysts due to electronic modulation by the Cl and F atoms.

Asymmetric Catalysis Organocatalysis Aldol Reaction

Physicochemical Profile: LogP and Polar Surface Area Differentiation Against a Common Unsubstituted Analog

A direct comparison of computed physicochemical properties highlights the differentiated profile of 2-Amino-6-chloro-4-fluorophenol against a key unsubstituted analog, 2-aminophenol. The target compound's calculated LogP is 2.35, significantly higher than 2-aminophenol's LogP of 0.62, indicating a roughly 50-fold increase in lipophilicity [1]. Concurrently, its topological polar surface area (tPSA) is reduced from 66.6 Ų (for 2-aminophenol) to 46.3 Ų [1]. This dual shift suggests a markedly improved ability to cross biological membranes, a critical parameter in central nervous system (CNS) drug design where its use as a precursor for mGluR5 modulators is targeted [2].

Cheminformatics ADME Prediction Lead Optimization

Strategic Deployment of 2-Amino-6-chloro-4-fluorophenol: From CNS Drug Discovery to Agrochemical Innovation


Development of Next-Generation mGluR5 Negative Allosteric Modulators

This compound is a key synthetic intermediate for a series of patented mGluR5 receptor modulators, which are under investigation for treating CNS disorders such as fragile X syndrome and levodopa-induced dyskinesia [1]. The evidence from Section 3 shows its favorable physicochemical profile (elevated LogP, reduced tPSA) is ideally suited for creating CNS-penetrant drug candidates, a critical requirement for this target class .

Synthesis of Tunable Organocatalysts for Asymmetric Synthesis

Building on its class-level potential from Section 3, this compound can be used to synthesize novel prolinamide organocatalysts [2]. Its halogen substituents offer electronic tuning handles not available to the parent 2-aminophenol, enabling the rational design of catalysts with potentially higher yield and selectivity than established first-generation catalysts for asymmetric aldol and related reactions.

Lead Optimization Programs Requiring Enhanced Membrane Permeability

For any program where a 2-aminophenol core is a pharmacophoric element but suffers from poor permeability, incorporating this specific building block offers a direct solution . The quantified +1.73 LogP increase over 2-aminophenol provides a quantifiable design rule for medicinal chemists seeking to improve ADME properties without adding excessive molecular weight.

Agrochemical Discovery and Herbicide Development

As demonstrated by its use in the synthesis of herbicidal fused-benzene derivatives, this compound is a valuable scaffold in crop protection research [3]. Its unique halogen pattern may confer specific physicochemical properties that improve the environmental stability, plant uptake, or target-site binding of novel herbicides.

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